molecular formula C9H12O2 B3332230 (S)-2-Phenoxypropan-1-OL CAS No. 87860-35-3

(S)-2-Phenoxypropan-1-OL

Cat. No.: B3332230
CAS No.: 87860-35-3
M. Wt: 152.19 g/mol
InChI Key: LOJHHQNEBFCTQK-QMMMGPOBSA-N
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Description

(S)-2-Phenoxypropan-1-OL is an organic compound that belongs to the class of secondary alcohols. It is characterized by the presence of a phenoxy group attached to a propanol backbone. This compound is known for its chirality, with the (S)-enantiomer being the focus of various studies due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Phenoxypropan-1-OL typically involves the enantioselective reduction of 2-Phenoxypropanone. One common method is the use of chiral catalysts or enzymes to achieve the desired enantiomeric excess. For instance, asymmetric reduction using chiral borane reagents or biocatalysts like alcohol dehydrogenases can be employed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These methods ensure high yield and purity of the desired enantiomer. The choice of catalyst and reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Phenoxypropan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-Phenoxypropanone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: It can be reduced to 2-Phenoxypropan-1-amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) in the presence of an acid.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products

    Oxidation: 2-Phenoxypropanone.

    Reduction: 2-Phenoxypropan-1-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Phenoxypropan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Investigated for its role in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Phenoxypropan-1-OL largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a cascade of biochemical events. For instance, as an antimicrobial agent, it may disrupt cell membrane integrity or inhibit essential enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Phenoxypropan-1-OL: The enantiomer of (S)-2-Phenoxypropan-1-OL, with different biological activity and properties.

    2-Phenoxyethanol: Lacks the chiral center and has different physical and chemical properties.

    2-Phenoxypropan-1-amine: A reduced form with an amine group instead of a hydroxyl group.

Uniqueness

This compound is unique due to its chirality, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

(2S)-2-phenoxypropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJHHQNEBFCTQK-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87860-35-3
Record name 2-Phenoxypropanol, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087860353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-PHENOXYPROPANOL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MG68W45NDL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The title compound was prepared by the procedure of Preparation 2 in quantitative yield from 2-phenoxypropionic acid (Aldrich Chem. Co.) and lithium aluminum hydride.
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Synthesis routes and methods II

Procedure details

To 200 ml of one molar borohydride in tetrahydrofuran chilled in an ice bath under nitrogen is added dropwise with stirring 24.9 g of 2-phenoxypropionic acid in 100 ml of dry tetrahydrofuran over 25 minutes. The mixture is allowed to stand at room temperature for 23 hours and is poured onto ice. After standing, the mixture is extracted with dichloromethane and the extracts dried (magnesium sulfate) and concentrated under vacuum to give the product as a yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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